N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound features a pyrimidine ring substituted with a dimethylamino group and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-bromo-N,N-dimethylpyrimidin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The compound is reactive in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of probes and sensors for biological assays.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, allowing the compound to act as a boron source in Suzuki-Miyaura coupling reactions. This reactivity is crucial for its role in organic synthesis, enabling the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its pyrimidine ring structure, which distinguishes it from other similar compounds that typically feature benzene rings. This structural difference imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C12H20BN3O2 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-8-14-10(15-9)16(5)6/h7-8H,1-6H3 |
InChI Key |
IWYQUIOWDYXXQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N(C)C |
Origin of Product |
United States |
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